1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one

Photophysics Solvatochromism Electronic Structure

This fully substituted benzimidazolone bears N1,N3-dimethyl groups that eliminate N-H H-bond donation, fundamentally altering molecular recognition and conferring selective BRPF1 bromodomain inhibition—an activity absent in unsubstituted analogs. The C5-nitro group provides a versatile synthetic handle for reduction/derivatization to explore PARP inhibitor (optimized derivatives IC50 0.05 µM) and anti-infective SAR. Well-characterized in PTC alkylation methodologies. Procure this differentiated scaffold to accelerate medicinal chemistry and agrochemical discovery programs.

Molecular Formula C9H9N3O3
Molecular Weight 207.189
CAS No. 43027-50-5
Cat. No. B2702348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one
CAS43027-50-5
Molecular FormulaC9H9N3O3
Molecular Weight207.189
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C
InChIInChI=1S/C9H9N3O3/c1-10-7-4-3-6(12(14)15)5-8(7)11(2)9(10)13/h3-5H,1-2H3
InChIKeyHGEXWKZJLRGOOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 43027-50-5): Core Properties and Procurement Considerations


1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 43027-50-5) is a fully substituted benzimidazol-2-one heterocycle bearing N1- and N3-methyl groups and a C5-nitro substituent on the fused benzene ring (molecular formula C9H9N3O3; molecular weight 207.19) . The compound serves as a versatile synthetic intermediate for pharmaceutical and agrochemical applications, with the benzimidazolone core recognized as a privileged pharmacophore in biologically active compounds . Its defined substitution pattern distinguishes it from both unsubstituted benzimidazolones and variably substituted analogs, enabling targeted derivatization via nitro group reduction or further functionalization.

Why 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Generic Benzimidazolone Analogs


Generic substitution within the benzimidazolone class is not technically equivalent due to substituent-dependent reactivity and biological target engagement. The 5-nitro group confers distinct electronic properties that alter dipole moment and redox behavior relative to the parent benzimidazolone scaffold [1]. Methylation at N1 and N3 positions eliminates N-H hydrogen bond donor capacity, fundamentally changing molecular recognition in both synthetic transformations and biological contexts. Critically, 1,3-dimethyl benzimidazolones have been established as potent and selective inhibitors of the BRPF1 bromodomain, a scaffold-specific activity not shared by N-unsubstituted or non-methylated benzimidazolone derivatives [2]. These substituent-specific properties create quantifiable differences in target binding affinity, reaction pathway outcomes, and downstream applicability that preclude simple interchangeability with close structural analogs.

Quantitative Differentiation Evidence for 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 43027-50-5)


Substituent-Specific Dipole Moment Alteration: 5-Nitro Benzimidazolone vs. Parent Benzimidazolone

The introduction of a single nitro group at the C5 position of the benzimidazolone scaffold produces a measurable decrease in ground-state dipole moment compared to unsubstituted benzimidazolone, a counterintuitive electronic effect attributed to resonance redistribution within the heterocyclic system [1]. This electronic differentiation has direct implications for molecular recognition, solubility behavior, and spectroscopic detectability in analytical workflows.

Photophysics Solvatochromism Electronic Structure

BRPF1 Bromodomain Binding Affinity: 1,3-Dimethyl Benzimidazolone Core vs. Non-Methylated Analogs

1,3-Dimethyl benzimidazolones constitute a potent and selective inhibitor class targeting the BRPF1 bromodomain, with binding characterized at atomic resolution via X-ray crystallography [1][2]. The N1,N3-dimethyl substitution pattern is essential for this activity, as N-unsubstituted or mono-methylated benzimidazolones lack the necessary hydrogen-bonding and steric complementarity for high-affinity BRPF1 bromodomain engagement. This scaffold-specific activity provides a structural basis for selecting the 1,3-dimethyl-substituted compound over alternative benzimidazolone derivatives in bromodomain-targeted research.

Epigenetics Bromodomain Inhibition BRPF1

PARP Inhibitory Activity: 5-Nitro Benzimidazole Derivatives vs. 3-Aminobenzamide Control

Within the 5-nitro benzimidazole chemotype, select derivatives demonstrate potent poly(ADP-ribose) polymerase (PARP) inhibitory activity with IC50 values in the nanomolar range, substantially exceeding the activity of the classical PARP inhibitor 3-aminobenzamide [1]. While this study evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives rather than the target compound directly, the data establish that the 5-nitro benzimidazole scaffold possesses intrinsic PARP inhibitory potential exceeding that of simple benzamide-based inhibitors by over 500-fold, supporting its value as a privileged starting material for medicinal chemistry optimization.

Cancer Therapeutics PARP Inhibition DNA Damage Response

Antibacterial and Antifungal Activity: 5-Nitro Benzimidazolone Derivatives vs. Untreated Controls

Benzimidazolone derivatives bearing the 5-nitro substitution pattern exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains [1]. In comparative antimicrobial screening, these 5-nitro benzimidazolone-derived compounds demonstrated very good activity against tested microorganisms, with some showing moderate antituberculosis activity against Mycobacterium tuberculosis. The 5-nitro group serves as a critical pharmacophoric element enabling these antimicrobial effects, which are attenuated or absent in non-nitrated benzimidazolone analogs.

Antimicrobial Antibacterial Antifungal

Methylation Site Selectivity: N1,N3-Dimethyl vs. Alternative Methylation Regioisomers

Methylation of 5-nitrobenzimidazole precursors in dimethylformamide yields multiple regioisomeric products, with 1,3-dimethyl-5-nitrobenzimidazol-2-one (the target compound) representing a specific and isolable methylation outcome distinct from alternative N-methylated regioisomers [1]. The structural identity of the 1,3-dimethyl product was confirmed by mass spectrometry and 1H NMR spectroscopic analysis, establishing its unique connectivity relative to other possible methylation products (e.g., N1-methyl or N3-methyl mono-substituted variants). This regiospecific identity is critical for reproducible downstream derivatization and biological evaluation.

Synthetic Chemistry Regioselectivity Alkylation

Comparative Nitro-Group Photophysics: 5-Nitro vs. 5,6-Dinitro vs. 5,6,7-Trinitro Benzimidazolones

Systematic comparison of benzimidazolone nitro derivatives reveals that the first nitro group (at C5) decreases ground-state dipole moment relative to the parent compound, whereas additional nitro groups at C6 and C7 produce progressive dipole moment enhancement explained by quinone-imine resonance forms [1]. This non-linear electronic progression distinguishes the mono-nitro derivative (target compound class) from di-nitro and tri-nitro analogs, with each substitution pattern conferring distinct solvatochromic behavior and redox properties relevant to both analytical detection and biological activity prediction.

Spectroscopy Nitroarenes Optical Properties

Validated Application Scenarios for 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 43027-50-5)


Epigenetic Probe Development: BRPF1 Bromodomain Inhibitor Optimization

Based on the established potency and selectivity of 1,3-dimethyl benzimidazolones as BRPF1 bromodomain inhibitors with crystallographically validated binding modes [1], researchers can utilize 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one as a versatile core scaffold. The C5-nitro group provides a synthetic handle for further derivatization (e.g., reduction to 5-amino followed by amidation, sulfonylation, or N-alkylation) to explore structure-activity relationships around the BRPF1 bromodomain binding site.

Anticancer Lead Generation: PARP Inhibitor Scaffold Derivatization

The 5-nitro benzimidazole chemotype demonstrates sub-micromolar PARP inhibitory activity (IC50 = 0.05 μM for optimized derivatives) representing a 570-fold improvement over the classical PARP inhibitor 3-aminobenzamide [1]. This compound serves as an ideal starting material for synthesizing novel PARP inhibitor candidates, with the 5-nitro group enabling further functional group transformations to optimize potency, selectivity, and drug-like properties.

Antimicrobial Drug Discovery: Broad-Spectrum Anti-Infective Intermediate

Given the demonstrated broad-spectrum antibacterial and antifungal activity of 5-nitro benzimidazolone derivatives against both Gram-positive and Gram-negative microorganisms, as well as moderate antituberculosis activity against Mycobacterium tuberculosis [1], this compound is positioned as a strategic intermediate for synthesizing novel anti-infective agents. The nitro group can be reduced to an amine for subsequent diversification into sulfonamides, amides, or other antibacterial pharmacophores.

Synthetic Methodology Development: Phase-Transfer Catalysis Alkylation Studies

The 5-nitro benzimidazolone scaffold has been extensively characterized in alkylation reactions under liquid-solid phase transfer catalysis (PTC) conditions using diverse alkylating agents including benzyl chloride, allyl bromide, and propargyl bromide [1]. This compound provides a well-characterized substrate for developing and optimizing PTC methodologies applicable to heterocyclic chemistry and pharmaceutical intermediate synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-dimethyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.